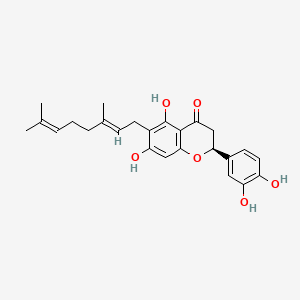

Nymphaeol A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

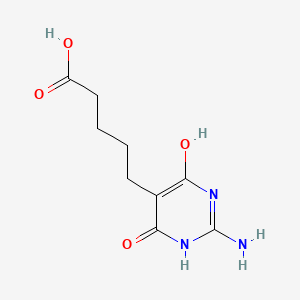

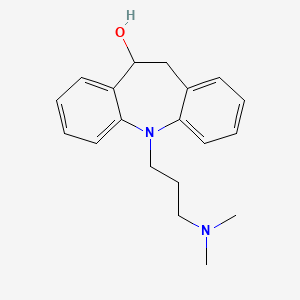

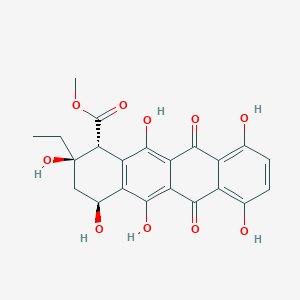

Nymphaeol A is a tetrahydroxyflavanone that is (2S)-flavanone substituted by hydroxy group at positions 5, 7, 3' and 4' and a geranyl group at position 6. Isolated from Macaranga tanarius and propolis collected in Okinawa, it exhibits radical scavenging activity. It has a role as a metabolite and a radical scavenger. It is a tetrahydroxyflavanone and a member of 4'-hydroxyflavanones.

Aplicaciones Científicas De Investigación

Antidiabetic Properties

Nymphaea species, which contain Nymphaeol A, exhibit significant antidiabetic properties. Studies have shown that Nymphaeol A reverses damaged endocrine tissue and stimulates insulin secretion in beta-cells, offering a potential therapy for diabetes due to its ability to promote insulin secretion and glucose absorption (Raja, Sethiya, & Mishra, 2010). Additionally, nymphayol, another compound from Nymphaea stellata, increases glucose-stimulated insulin secretion and enhances insulin sensitivity, further supporting its antidiabetic potential (Subash-Babu, Ignacimuthu, & Alshatwi, 2015).

Antiangiogenic and Apoptotic Activities

Nymphaeol A has demonstrated strong antiangiogenic activities, inhibiting new vessel formation by inactivating key molecular pathways like MEK1/2 and ERK1/2 in human umbilical vein endothelial cells. It also induces caspase-dependent apoptosis in these cells, suggesting its potential use in preventing tumor-induced angiogenesis (Tsuchiya et al., 2013).

Hepatoprotective Effects

Nymphaea stellata, containing Nymphaeol A, shows hepatoprotective activity against carbon tetrachloride-induced hepatic damage. This is evident from its ability to regulate serum marker enzymes, bilirubin levels, and liver antioxidant enzyme activities, highlighting its potential in treating liver disorders (Bhandarkar & Khan, 2004).

Antioxidant Properties

Nymphaea alba, related to the species containing Nymphaeol A, has been studied for its antioxidant properties. Extracts of this plant show high content of polyphenols and flavonoids, with significant antiradical activities. This suggests a potential role of Nymphaeol A in antioxidant therapies (Cudălbeanu et al., 2018).

Anti-inflammatory and Analgesic Activities

Nymphaea species are also recognized for their anti-inflammatory and analgesic properties. Compounds from these plants, including Nymphaeol A, have been shown to reduce inflammation and pain, supporting their traditional use in managing inflammatory diseases (Rege et al., 2020).

Neuroprotective Effects

Extracts of Nymphaea stellata leaves demonstrate activity against acetylcholinesterase, an enzyme relevant in Alzheimer's disease treatment. This indicates a potential application of Nymphaeol A in neuroprotective therapies (Devarajan, 2017).

Propiedades

Nombre del producto |

Nymphaeol A |

|---|---|

Fórmula molecular |

C25H28O6 |

Peso molecular |

424.5 g/mol |

Nombre IUPAC |

(2S)-2-(3,4-dihydroxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-9-17-19(27)12-23-24(25(17)30)21(29)13-22(31-23)16-8-10-18(26)20(28)11-16/h5,7-8,10-12,22,26-28,30H,4,6,9,13H2,1-3H3/b15-7+/t22-/m0/s1 |

Clave InChI |

XCYSQFHYFNWYFP-CEMXSPGASA-N |

SMILES isomérico |

CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC(=C(C=C3)O)O)O)/C)C |

SMILES canónico |

CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC(=C(C=C3)O)O)O)C)C |

Sinónimos |

nymphaeol A propolin C |

Origen del producto |

United States |

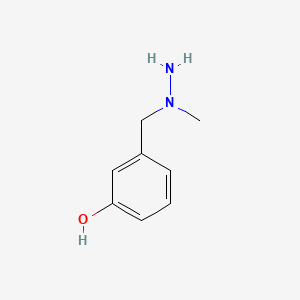

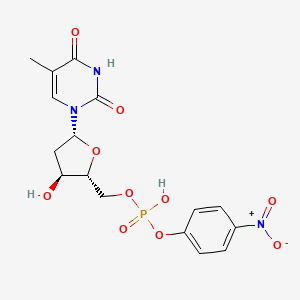

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.